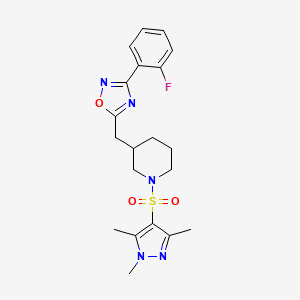

3-(2-fluorophenyl)-5-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

3-(2-fluorophenyl)-5-[[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidin-3-yl]methyl]-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FN5O3S/c1-13-19(14(2)25(3)23-13)30(27,28)26-10-6-7-15(12-26)11-18-22-20(24-29-18)16-8-4-5-9-17(16)21/h4-5,8-9,15H,6-7,10-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCYLUDLLGBWVIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)S(=O)(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FN5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorophenyl)-5-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole typically involves multiple steps:

Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

Introduction of the Fluorophenyl Group: This step often involves the use of fluorobenzene derivatives, which can be introduced via nucleophilic aromatic substitution reactions.

Attachment of the Piperidine Moiety: The piperidine ring can be introduced through reductive amination or other suitable coupling reactions.

Sulfonylation of the Pyrazole Ring:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the development of efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.

Reduction: Reduction reactions could target the oxadiazole ring or the sulfonyl group, potentially leading to ring opening or desulfonylation.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the fluorophenyl ring or the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

Biologically, 3-(2-fluorophenyl)-5-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole may exhibit interesting pharmacological properties. It could serve as a lead compound in the development of new drugs targeting specific enzymes or receptors.

Medicine

In medicine, this compound might be explored for its potential therapeutic effects. Its structural features suggest it could interact with biological targets involved in various diseases, making it a candidate for drug discovery programs.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 3-(2-fluorophenyl)-5-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The fluorophenyl group could enhance binding affinity through hydrophobic interactions, while the oxadiazole ring might participate in hydrogen bonding or other interactions with the target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

A comparative analysis of structurally related oxadiazole and sulfonyl-piperidine derivatives is presented below:

Key Observations:

- Fluorine vs. Chlorine : The target compound’s 2-fluorophenyl group likely offers superior metabolic stability and membrane permeability compared to chlorine analogs (e.g., ), as fluorine’s smaller size and higher electronegativity reduce oxidative degradation .

- Sulfonyl-Piperidine Linkage: Present in both the target compound and , this group enhances solubility and protein binding via hydrogen bonding.

- Oxadiazole Isomerism : The 1,2,4-oxadiazole core (target compound, ) differs from 1,3,4-oxadiazole () in ring atom arrangement, affecting dipole moments and binding interactions.

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : The target compound’s 2-fluorophenyl and trimethylpyrazole groups suggest higher logP compared to (cyclopropylpyrazole) and (piperidine). This may enhance blood-brain barrier penetration but reduce aqueous solubility.

- Molecular Weight : At ~480 g/mol, the target compound exceeds typical drug-like parameters (≤500 g/mol), which could limit oral bioavailability compared to lighter analogs (e.g., at 322.75 g/mol).

Biological Activity

The compound 3-(2-fluorophenyl)-5-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole is a novel chemical entity that has garnered interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological applications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Oxadiazole Ring : Achieved through the cyclization of appropriate hydrazides with carboxylic acids under dehydrating conditions.

- Introduction of the Fluorophenyl Group : This is often performed via nucleophilic aromatic substitution reactions using fluorobenzene derivatives.

- Attachment of the Piperidine Moiety : Introduced through reductive amination or other suitable coupling reactions.

- Sulfonylation of the Pyrazole Ring : This step involves the introduction of a sulfonyl group to enhance biological activity.

Biological Activity

The biological activity of this compound is primarily attributed to its structural components:

Anticancer Properties

Research indicates that pyrazole derivatives exhibit significant anticancer activity. The presence of the pyrazole ring in this compound suggests potential interactions with cancer cell pathways. Studies have shown that similar compounds can inhibit tumor growth and induce apoptosis in various cancer cell lines .

Antibacterial and Antifungal Activity

Pyrazoles are known for their antibacterial and antifungal properties. The compound may exhibit these activities by disrupting bacterial cell wall synthesis or inhibiting fungal growth mechanisms. Preliminary studies have demonstrated effective inhibition against pathogenic bacteria .

Neuroprotective Effects

The piperidine moiety may contribute to neuroprotective effects by modulating neurotransmitter systems. Compounds with similar structures have shown promise in treating neurodegenerative diseases by enhancing cognitive function and reducing neuronal damage .

The mechanism through which this compound exerts its biological effects likely involves:

- Binding to Enzymes/Receptors : The oxadiazole ring may facilitate binding to specific enzymes or receptors involved in disease processes.

- Hydrophobic Interactions : The fluorophenyl group enhances binding affinity through hydrophobic interactions with target sites.

- Modulation of Signaling Pathways : By influencing various signaling pathways, the compound may alter cellular responses leading to therapeutic effects .

Case Studies

Several studies have evaluated the biological activity of related compounds:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing 1,2,4-oxadiazole derivatives with fluorophenyl and sulfonyl-piperidine substituents?

- Methodological Answer : The synthesis typically involves multi-step protocols, such as:

- Step 1 : Preparation of the piperidine-sulfonyl intermediate via sulfonylation of 1,3,5-trimethylpyrazole using sulfonyl chlorides (e.g., describe analogous sulfonylation steps).

- Step 2 : Functionalization of the piperidine core via alkylation or coupling reactions. For example, outlines alkylation methods using triazole precursors.

- Step 3 : Cyclocondensation to form the 1,2,4-oxadiazole ring. Copper-catalyzed click chemistry (as in ) or microwave-assisted cyclization may improve yields.

- Key Considerations : Use anhydrous conditions for sulfonylation, and monitor reaction progress via TLC or LC-MS .

Q. How is the crystal structure of this compound resolved, and what software tools are recommended?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. SHELX programs (e.g., SHELXL for refinement) are widely used for small-molecule crystallography ( ). Steps include:

- Data Collection : Use a diffractometer with Mo/Kα radiation.

- Structure Solution : Employ direct methods (SHELXS) or charge-flipping algorithms.

- Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen placement.

- Validation : Check R-factors (<5%) and CCDC deposition. SHELXTL (Bruker AXS) offers user-friendly interfaces .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the sulfonylation step in synthesizing the piperidine-pyrazole intermediate?

- Methodological Answer : Yield optimization requires:

- Catalyst Screening : Test bases like DMAP or Et3N to activate sulfonyl chloride ().

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity.

- Temperature Control : Reactions at 0–5°C minimize side products ( ).

- Workup Strategies : Use aqueous extraction (NaHCO3) to remove unreacted reagents.

- Analytical Tools : Monitor via <sup>19</sup>F NMR to track fluorophenyl group stability .

Q. What computational methods are effective for predicting the biological activity of this compound?

- Methodological Answer : Combine:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases, GPCRs). highlights docking validation against known inhibitors.

- ADME Prediction : Tools like SwissADME assess permeability, solubility, and CYP450 interactions.

- QSAR Modeling : Train models using descriptors like LogP, topological polar surface area (TPSA), and H-bond donors/acceptors ( provides analogous descriptors).

- Validation : Cross-check with experimental IC50 data from enzyme assays .

Q. How should researchers address contradictions in spectroscopic data (e.g., <sup>1</sup>H NMR splitting patterns) for this compound?

- Methodological Answer :

- Repetition : Re-run NMR under standardized conditions (e.g., 400 MHz, DMSO-d6).

- Decoupling Experiments : Use <sup>13</sup>C or 2D NMR (COSY, HSQC) to resolve overlapping signals ( ).

- Dynamic Effects : Consider rotational barriers (e.g., sulfonamide groups) causing variable splitting.

- Collaboration : Cross-validate with high-resolution mass spectrometry (HRMS) or X-ray data .

Methodological Challenges & Solutions

Q. What strategies mitigate decomposition of the 1,2,4-oxadiazole ring during purification?

- Answer :

- Chromatography : Use silica gel with low acidity; avoid prolonged exposure to MeOH.

- Alternative Techniques : Employ recrystallization (e.g., EtOAc/hexane) or size-exclusion chromatography.

- Stabilizers : Add 0.1% TFA to eluents to protonate labile sites ( ).

Q. How can researchers validate the sulfonyl-piperidine linkage’s stability under physiological conditions?

- Answer :

- Hydrolytic Studies : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor via HPLC.

- Mass Spectrometry : Look for degradation products (e.g., piperidine or sulfonic acid fragments).

- Comparative Analysis : Compare with analogs lacking sulfonyl groups ( ).

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.